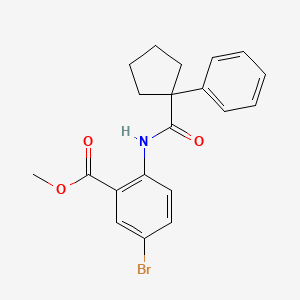
Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate” is a chemical compound with the molecular formula C20H20BrNO3 and a molecular weight of 402.28 . It is used in scientific research and has diverse applications, ranging from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H20BrNO3. It includes a benzoate group, a bromine atom, and a phenylcyclopentyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Complex Synthesis and Characterization
In the realm of complex synthesis, Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate contributes to the creation of novel compounds. Pogány et al. (2017) detailed the synthesis of high spin mononuclear iron(III) complexes, using derivatives of phenyl benzoate, which underwent Fries rearrangement, leading to the production of 2-hydroxybenzophenone analogues. These were used to create pentadentate Schiff base ligands, indicating the compound's role in complex molecular architecture (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).
Building Blocks in Asymmetric Synthesis
The compound serves as a building block in the synthesis of various organic molecules. Trost et al. (2004) demonstrated its use in creating 5H-oxazol-4-ones, a heterocyclic ring system, through a microwave-assisted cyclization process. These compounds are pivotal in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, showcasing the utility of Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate in creating diverse molecular structures (Trost, Dogra, & Franzini, 2004).
Antiviral Activity Research
In the field of antiviral research, derivatives of the compound have shown potential. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5, demonstrating inhibitory activity against retrovirus replication in cell culture. The study highlights the compound's relevance in developing antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Role in Chemical Reactions and Catalysis
Drewes et al. (1995) explored the compound's role in chemical reactions, particularly in metal-mediated reactions of α-bromomethyl-propenoate esters. Their research demonstrates the compound's functionality in the synthesis of cyclic products, which is crucial for understanding its behavior in various chemical environments (Drewes, Taylor, Ramesar, & Field, 1995).
Photopromoted Carbonylation Studies
Mu et al. (2009) investigated the photopromoted carbonylation of bromobenzene, catalyzed by cobalt salts, where Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate was produced under specific conditions. This study is pivotal in understanding the compound's formation and behavior under photopromoted conditions (Mu, Jia, Yin, Zhou, Cui, & Gao, 2009).
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-25-18(23)16-13-15(21)9-10-17(16)22-19(24)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNSPVHIWOOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

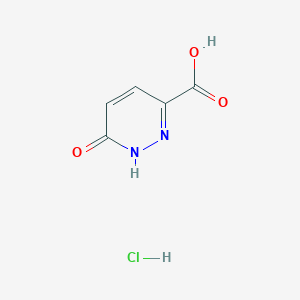
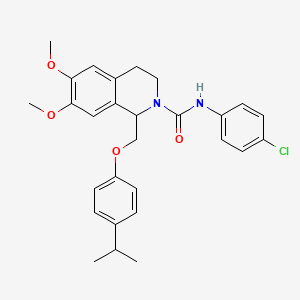
![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992787.png)
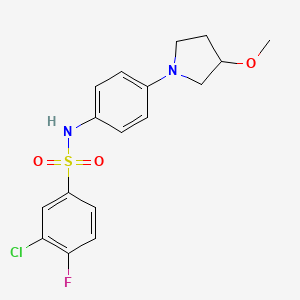
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)
![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)

![2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one](/img/structure/B2992792.png)
![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)
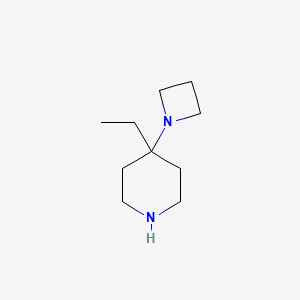
![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)
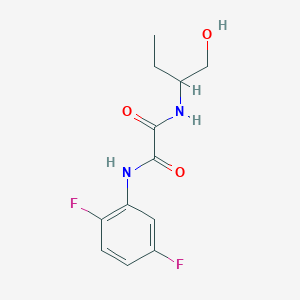
![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)